molecular formula C18H19FN2O5S B4893418 2-fluoro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

2-fluoro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B4893418
M. Wt: 394.4 g/mol
InChI Key: JCIIYOMNLVJWQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2-fluoro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, involves the preparation of benzamide structures with specific substituents that contribute to their activity. For instance, Kato et al. (1992) discussed the synthesis of benzamide derivatives and their gastrokinetic activity, highlighting the importance of substituents at specific positions for activity enhancement Kato et al., 1992.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including fluorine and morpholine substitutions, plays a crucial role in determining their chemical reactivity and interactions. The X-ray single-crystal diffraction study by Li et al. (2008) on a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, provides insights into the molecular geometry and the impact of substituents on the compound's properties Li et al., 2008.

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. For example, the presence of a fluorine atom and a morpholine group can affect the compound's reactivity towards nucleophiles and electrophiles. Moreno-Fuquen et al. (2019) explored the catalyst- and solvent-free synthesis of related benzamide compounds, highlighting the regioselective synthesis approach and its implications for the compound's reactivity Moreno-Fuquen et al., 2019.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The detailed photophysical study by Hagimori et al. (2019) on pyridine compounds, including morpholine substitutions, reveals how structural modifications can affect fluorescence properties, suggesting potential applications in imaging and sensing Hagimori et al., 2019.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups and overall molecular structure. Studies like the one by Wu et al. (2017) on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, showcase the intricate relationship between structure and chemical behavior, offering insights into the reactivity patterns of such compounds Wu et al., 2017.

properties

IUPAC Name

2-fluoro-N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-14-4-2-13(3-5-14)20-18(22)16-12-15(6-7-17(16)19)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIYOMNLVJWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide

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